Propan-2-yl 3-chlorobenzoate
Overview
Description
Propan-2-yl 3-chlorobenzoate: is an organic compound with the molecular formula C10H11ClO2. It is an ester derived from 3-chlorobenzoic acid and isopropanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Propan-2-yl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Propan-2-yl 3-chlorobenzoate can undergo hydrolysis in the presence of a strong acid or base to yield 3-chlorobenzoic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: 3-chlorobenzoic acid and isopropanol.
Reduction: 3-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology and Medicine:
- Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of polymers and resins.
Mechanism of Action
Mechanism:
- The esterification reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester.
- In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of the acid and alcohol.
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Methyl 3-chlorobenzoate: Similar ester derived from methanol and 3-chlorobenzoic acid.
Ethyl 3-chlorobenzoate: Similar ester derived from ethanol and 3-chlorobenzoic acid.
Uniqueness:
- Propan-2-yl 3-chlorobenzoate has a unique isopropyl group that imparts different physical and chemical properties compared to its methyl and ethyl counterparts. This can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
propan-2-yl 3-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIWPDMGFDKALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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